2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinemethanol-d5
Overview
Description
2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinemethanol-d5 is a quinoline derivative that features a cyclopropyl group and a fluorophenyl ring. This compound is notable for its potential biological activity, given its unique structure. It is often used as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting cholesterol levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinemethanol-d5 typically involves a multi-step process. One common method starts with the readily available 4-bromoquinoline. The key steps include:
Suzuki–Miyaura Coupling: This reaction involves the coupling of 4-bromoquinoline with a boronic acid derivative to introduce the fluorophenyl group.
Minisci C–H Alkylation: This step introduces the cyclopropyl group through a radical-mediated alkylation.
Oxidation: The final step involves the oxidation of the intermediate to form the desired quinolinemethanol compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale implementation. The reactions are carried out under controlled conditions to ensure high yield and purity. The use of eco-friendly reaction conditions and efficient stepwise processes is emphasized to make the production sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinemethanol-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the substituents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinemethanol-d5 has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug development.
Medicine: It is particularly significant in the synthesis of cholesterol-lowering agents like pitavastatin.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinemethanol-d5 involves its interaction with specific molecular targets. In the context of cholesterol-lowering agents, it acts as an HMG-CoA reductase inhibitor. This inhibition leads to a decrease in cholesterol synthesis in the liver, thereby lowering blood cholesterol levels. The compound’s structure allows it to bind effectively to the enzyme, blocking its activity .
Comparison with Similar Compounds
Similar Compounds
Pitavastatin: A cholesterol-lowering agent with a similar quinoline structure.
Atorvastatin: Another statin with a different core structure but similar pharmacological effects.
Rosuvastatin: A statin with a sulfonamide group, differing from the cyclopropyl and fluorophenyl groups in the compound of interest.
Uniqueness
2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinemethanol-d5 is unique due to its specific combination of a cyclopropyl group and a fluorophenyl ring, which provides superior resistance to metabolism and prolongs its duration of action compared to other statins .
Biological Activity
2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinemethanol-d5, also known by its CAS number 1346600-49-4, is a deuterated derivative of a quinoline-based compound that has garnered attention in pharmaceutical research, particularly in the context of cholesterol management. This compound is closely related to pitavastatin, a potent statin used for lowering cholesterol levels. Understanding the biological activity of this compound is essential for evaluating its potential therapeutic applications.
Basic Information
- Molecular Formula : C19H11D5FNO
- Molecular Weight : 298.37 g/mol
- Structure : The compound features a cyclopropyl group and a fluorophenyl moiety attached to a quinoline structure, which is significant for its biological activity.
The biological activity of this compound is largely influenced by its structural components, particularly the quinoline ring, which is known to interact with various biological targets. The compound's mechanism of action includes:
- Inhibition of HMG-CoA Reductase : Similar to other statins, it likely inhibits the enzyme HMG-CoA reductase, crucial for cholesterol biosynthesis.
- Antioxidant Properties : Quinoline derivatives are often noted for their antioxidant capabilities, potentially reducing oxidative stress in cells.
- Anti-inflammatory Effects : The presence of the cyclopropyl and fluorophenyl groups may enhance anti-inflammatory responses.
Pharmacological Studies
Research has indicated that compounds similar to this compound exhibit significant biological activities:
- Cholesterol-Lowering Effects : In studies involving pitavastatin, significant reductions in LDL cholesterol levels were observed, suggesting similar efficacy for this compound.
- Cell Viability Assays : In vitro studies have shown that quinoline derivatives can affect cell proliferation and apoptosis in cancer cell lines.
Case Studies
-
Study on Cholesterol Management :
- A clinical trial involving pitavastatin demonstrated a reduction in cardiovascular events among patients with high cholesterol levels. While specific data on this compound is limited, its structural similarity suggests potential benefits in similar contexts.
-
Antioxidant Activity Assessment :
- Research highlighted the antioxidant properties of quinoline derivatives, where compounds showed significant free radical scavenging activity in various assays.
Comparative Analysis
Compound Name | Structure | Biological Activity | Reference |
---|---|---|---|
Pitavastatin | Pitavastatin Structure | HMG-CoA reductase inhibitor | |
This compound | Compound Structure | Potentially similar effects as pitavastatin |
Synthesis and Development
The synthesis of this compound has been explored through innovative methods such as total mechano-synthesis. This process emphasizes environmentally friendly practices while achieving high yields and purity.
Synthesis Pathway
- Starting Material : 4-bromoquinoline.
- Reactions Involved :
- Suzuki-Miyaura coupling.
- Minisci C–H alkylation.
- Oxidative Heck coupling.
This pathway highlights the efficiency and sustainability of producing this compound, which may facilitate future research and development efforts in pharmaceuticals.
Properties
IUPAC Name |
[4-(4-fluorophenyl)-2-(1,2,2,3,3-pentadeuteriocyclopropyl)quinolin-3-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO/c20-14-9-7-12(8-10-14)18-15-3-1-2-4-17(15)21-19(13-5-6-13)16(18)11-22/h1-4,7-10,13,22H,5-6,11H2/i5D2,6D2,13D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZDBNPUFMDGFZ-ZUIAZTCQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2CO)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])C2=NC3=CC=CC=C3C(=C2CO)C4=CC=C(C=C4)F)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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